molecular formula C15H13BrN2O2 B14816271 N'-[(1E)-1-(4-bromophenyl)ethylidene]-4-hydroxybenzohydrazide

N'-[(1E)-1-(4-bromophenyl)ethylidene]-4-hydroxybenzohydrazide

Cat. No.: B14816271
M. Wt: 333.18 g/mol
InChI Key: UGWBDNRNXICOAG-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[(1E)-1-(4-bromophenyl)ethylidene]-4-hydroxybenzohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a bromophenyl group and a hydroxybenzohydrazide moiety, making it an interesting subject for chemical research and industrial applications.

Properties

Molecular Formula

C15H13BrN2O2

Molecular Weight

333.18 g/mol

IUPAC Name

N-[(E)-1-(4-bromophenyl)ethylideneamino]-4-hydroxybenzamide

InChI

InChI=1S/C15H13BrN2O2/c1-10(11-2-6-13(16)7-3-11)17-18-15(20)12-4-8-14(19)9-5-12/h2-9,19H,1H3,(H,18,20)/b17-10+

InChI Key

UGWBDNRNXICOAG-LICLKQGHSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)O)/C2=CC=C(C=C2)Br

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)O)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-bromophenyl)ethylidene]-4-hydroxybenzohydrazide typically involves the condensation reaction between 4-bromobenzaldehyde and 4-hydroxybenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-bromophenyl)ethylidene]-4-hydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the hydrazone linkage.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted bromophenyl derivatives.

Scientific Research Applications

N’-[(1E)-1-(4-bromophenyl)ethylidene]-4-hydroxybenzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-bromophenyl)ethylidene]-4-hydroxybenzohydrazide involves its interaction with specific molecular targets. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the presence of the bromophenyl and hydroxybenzohydrazide groups can enhance its binding affinity to certain enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-hydroxybenzohydrazide
  • N’-[(1E)-1-(4-bromophenyl)ethylidene]methanesulfonohydrazide
  • N’-[(1E)-1-(4-bromophenyl)ethylidene]-4-[(2-pyrimidinylsulfanyl)methyl]benzohydrazide

Uniqueness

N’-[(1E)-1-(4-bromophenyl)ethylidene]-4-hydroxybenzohydrazide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities. The presence of both the bromophenyl and hydroxybenzohydrazide moieties allows for diverse chemical modifications and applications in various research fields.

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